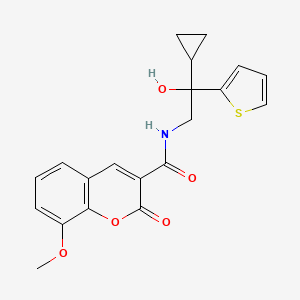

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

This compound is a synthetic small molecule featuring a coumarin (2H-chromene-2-one) core substituted with a methoxy group at position 8 and a carboxamide moiety at position 3. The carboxamide side chain includes a 2-(thiophen-2-yl)ethyl group, a cyclopropyl ring, and a hydroxyl group, creating a sterically complex structure.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S/c1-25-15-5-2-4-12-10-14(19(23)26-17(12)15)18(22)21-11-20(24,13-7-8-13)16-6-3-9-27-16/h2-6,9-10,13,24H,7-8,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHBTEYXVBLKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3CC3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that incorporates various functional groups, suggesting potential biological activity. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a complex structure with the following characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H17NO4S |

| Molecular Weight | 319.38 g/mol |

| CAS Number | 1396715-02-8 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, a study on synthesized coumarin derivatives demonstrated that certain compounds displayed activity against bacterial strains, with IC50 values indicating effective inhibition of bacterial growth .

Antifungal Activity

The presence of the chromene moiety in the compound is linked to antifungal properties. Studies have shown that derivatives with similar structures have exhibited potent antifungal activity against various fungi, suggesting that the compound may also possess such properties .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the interaction of the thiophene and chromene rings with biological targets may disrupt cellular processes, leading to antimicrobial and antifungal effects. The presence of hydroxyl and methoxy groups may also enhance solubility and bioavailability, contributing to its efficacy.

Study 1: Antimicrobial Efficacy

In a recent study, a series of synthesized chromene derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with structural similarities to this compound showed significant inhibition against Gram-positive bacteria, with some exhibiting MIC values lower than standard antibiotics .

Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the substituents on the chromene ring significantly influenced biological activity. Compounds with electron-donating groups such as methoxy showed enhanced activity compared to those with electron-withdrawing groups . This suggests that further optimization of the chemical structure could lead to more potent derivatives.

Study 3: Cytotoxicity Assessment

Preliminary cytotoxicity assessments indicated that while the compound exhibits promising antibacterial and antifungal activities, it also shows cytotoxic effects on human cell lines at higher concentrations. This necessitates careful evaluation of dosage to balance efficacy and safety in potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues in the Coumarin Family

The coumarin scaffold is widely exploited in drug design due to its bioavailability and ease of functionalization. Key structural analogs include:

Key Observations :

- The target compound’s cyclopropyl group introduces steric hindrance and metabolic stability compared to simpler alkyl chains (e.g., propyl groups in compounds) .

- The 8-methoxy coumarin moiety is shared with derivatives in , which utilize solvent-free synthesis conditions for eco-friendly scalability .

- Thiophene modifications : Bromine or methylthio groups on thiophene rings () enhance antibacterial potency, whereas the target compound’s unsubstituted thiophene may prioritize solubility or target selectivity .

Functional Group Impact on Bioactivity

- Amide vs. Ester Linkages : The carboxamide group in the target compound may improve hydrogen-bonding interactions with biological targets compared to ester-linked analogs (e.g., coumarin-thiazole amides in ) .

- Hydroxyl Group: The β-hydroxy group in the side chain could influence stereochemistry and binding affinity, analogous to hydroxyl-containing quinolones in .

Q & A

Basic: What are the standard synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis of this compound likely follows multi-step protocols common to chromene carboxamide derivatives. Key steps include:

- Coupling Reactions : Formation of the carboxamide bond via activation of the carboxylic acid (e.g., using EDCI or HOBt) and reaction with the amine-containing cyclopropyl-thiophene derivative.

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to stabilize intermediates and enhance solubility .

- Catalysts : Piperidine or similar bases may accelerate amide bond formation and reduce side reactions .

- Temperature Control : Maintaining 60–80°C during coupling steps improves reaction kinetics while avoiding thermal decomposition .

Critical Factors : Purity of intermediates (monitored via TLC/HPLC), stoichiometric ratios (1:1.2 for amine:acid), and inert atmosphere (N₂) to prevent oxidation of the thiophene moiety .

Advanced: How can computational methods like density functional theory (DFT) predict the electronic properties of this compound, and what contradictions arise when comparing theoretical and experimental data?

Answer:

DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model:

- Electron Density Distribution : Identifying reactive sites (e.g., the hydroxyl group and thiophene ring) for electrophilic/nucleophilic attacks .

- HOMO-LUMO Gaps : Predicting charge-transfer interactions relevant to biological activity or material applications .

Contradictions : - Theoretical bond lengths/angles may deviate from X-ray crystallography data due to approximations in solvent effects or van der Waals interactions .

- Predicted UV-Vis spectra (TD-DFT) might not fully align with experimental results if aggregation or solvent polarity is neglected .

Resolution : Use hybrid functionals (e.g., ωB97X-D) with explicit solvent models and validate against spectroscopic data (IR, NMR) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to the cyclopropyl (δ 0.5–1.5 ppm), thiophene (δ 6.5–7.5 ppm), and chromene carbonyl (δ 160–170 ppm) groups. Confirm stereochemistry via coupling constants .

- IR Spectroscopy : Identify key functional groups (C=O stretch ~1700 cm⁻¹, O-H stretch ~3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~450–470 Da) and fragmentation patterns .

Advanced: How can reaction mechanisms for side-product formation during synthesis be elucidated, and what strategies minimize them?

Answer:

Mechanistic Probes :

- Isolation of By-Products : Use LC-MS to identify structures (e.g., hydrolyzed esters or oxidized thiophenes) .

- Kinetic Studies : Monitor reaction progress under varied pH/temperature to pinpoint rate-limiting steps .

Mitigation Strategies : - Protecting Groups : Temporarily protect the hydroxyl group (e.g., with TBS) during coupling to prevent undesired nucleophilic attacks .

- Catalytic Optimization : Replace piperidine with milder bases (e.g., DMAP) to reduce base-sensitive degradation .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .

Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How do structural modifications (e.g., substituting thiophene with furan) impact the compound’s bioactivity, and what SAR trends emerge?

Answer:

Modification Strategies :

- Heterocycle Replacement : Replace thiophene with furan to alter electron density and binding affinity .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the chromene ring to enhance oxidative stability .

SAR Trends : - Thiophene vs. Furan : Thiophene derivatives show higher anti-inflammatory activity due to sulfur’s polarizability, while furan analogs may improve solubility .

- Cyclopropyl Group : The strained ring enhances membrane permeability but may increase metabolic instability .

Validation : Compare IC₅₀ values and pharmacokinetic profiles (e.g., LogP, metabolic half-life) across analogs .

Basic: What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

Answer:

- Solvent Diffusion : Slowly diffuse hexane into a saturated DCM solution to induce nucleation .

- Temperature Gradients : Cool hot ethanol solutions from 60°C to 4°C at 2°C/hour .

Key Parameters : Purity (>95%), solvent polarity (moderate to low), and absence of impurities (validate via HPLC) .

Advanced: How can contradictory results in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?

Answer:

Root Causes :

- Off-Target Effects : The compound may interact with multiple pathways (e.g., NF-κB and apoptosis regulators) .

- Concentration Dependence : Biphasic responses (e.g., pro-survival at low doses, cytotoxic at high doses) .

Resolution : - Pathway-Specific Assays : Use siRNA knockdown or CRISPR-edited cell lines to isolate mechanisms .

- Dose-Response Curves : Test across a broad range (0.1–100 µM) to identify therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.